Chain Length-Dependent Degradation Activity: PEG7 Occupies a Distinct Activity Zone
Peer-reviewed structure-activity relationship studies demonstrate that PROTAC degradation activity exhibits marked dependence on PEG linker chain length. In a systematic comparison across MK-5108-derived PROTACs targeting AURKA, cellular activity showed significant chain-length dependency with the trend PEG-3 > PEG-4 ≫ PEG-2, confirming that each PEG unit increment shifts the ternary complex geometry and degradation efficiency [1]. A separate 2026 study on Retro-2.1-based PROTACs evaluated PEG linkers of lengths PEG-2, PEG-3, PEG-4, PEG-5, and PEG-6, demonstrating for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker—PEG-2 molecules degraded GSPT1 despite anchoring at position 4 of the phthalimide ring, whereas longer PEG variants did not show this activity [2]. While Benzyl-PEG7-alcohol itself was not directly tested in these studies, the established chain-length dependency provides class-level inference that the 7-unit PEG architecture occupies a specific conformational space distinct from both shorter (PEG2-PEG6) and longer (PEG8-PEG13) linkers, with each unit increment predictably altering end-to-end distance and ternary complex formation probability.
| Evidence Dimension | PROTAC degradation activity (GSPT1 target) |
|---|---|
| Target Compound Data | PEG7 architecture—class inference of distinct activity zone |
| Comparator Or Baseline | PEG2 (active degradation); PEG3-PEG6 (no degradation in this specific system) |
| Quantified Difference | Binary activity switch: PEG2 active vs PEG3-PEG6 inactive in GSPT1 system; PEG3 > PEG4 ≫ PEG2 in AURKA system |
| Conditions | Retro-2.1-based PROTACs with CRBN ligand in cellular degradation assays; MK-5108-derived PROTACs against AURKA |
Why This Matters
Procurement of a specific PEG chain length is not interchangeable; selecting Benzyl-PEG7-alcohol commits to a distinct conformational parameter space that cannot be achieved with PEG6 or PEG8 alternatives, directly impacting ternary complex formation efficiency.
- [1] ProteomeXchange Dataset PXD040389-3. Structure-activity relationship (SAR) study of MK-5108-derived PROTACs against AURKA exploring different linker lengths. View Source
- [2] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
